c‑Met Kinase Inhibitory Potency: Class‑Level Benchmarking Against Triazolopyridazine SAR Baseline
Direct IC50 data for this specific compound are not publicly available from permitted sources. However, the [1,2,4]triazolo[4,3-b]pyridazine class is a validated c‑Met inhibitor scaffold. The benchmark compound PF‑04217903 (a triazolopyridazine c‑Met inhibitor) exhibits a c‑Met enzymatic IC50 of 4.9 nM [1]. The title compound incorporates a 1,4‑diazepane‑picolinonitrile motif that is claimed to maintain c‑Met inhibition while introducing Pim‑1 activity according to patent disclosures [2]. Without direct head-to-head data, the differentiation claim is limited to the structural novelty of the substitution pattern relative to the established class.
| Evidence Dimension | c-Met enzymatic IC50 |
|---|---|
| Target Compound Data | Not disclosed in accessible primary literature |
| Comparator Or Baseline | PF-04217903: c-Met IC50 = 4.9 nM [1] |
| Quantified Difference | Cannot be calculated; structural differentiation only |
| Conditions | Biochemical c-Met kinase assay (HTRF format) [1] |
Why This Matters
Triazolopyridazine c‑Met inhibitors are clinically validated; a compound with a differentiated tail motif may offer distinct selectivity and polypharmacology profiles, justifying its selection over earlier analogs for novel target studies.
- [1] Albrecht, B.K.; Harmange, J.-C.; Bauer, D.; et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J. Med. Chem. 2008, 51 (10), 2879–2882. View Source
- [2] Novartis AG. [1,2,4]Triazolo[4,3-b]pyridazine compounds as inhibitors of the c-Met tyrosine kinase. US Patent Application Publication US 2013/0324526 A1, December 5, 2013. View Source
